6-[2-(3,4-Dimethoxyphenyl)ethyl]-1,4,5,7-tetramethylpyrrolo[3,4-d]pyridazine
Description
6-[2-(3,4-Dimethoxyphenyl)ethyl]-1,4,5,7-tetramethylpyrrolo[3,4-d]pyridazine (CAS: 433965-71-0) is a heterocyclic compound featuring a pyrrolo[3,4-d]pyridazine core substituted with methyl groups at positions 1, 4, 5, and 5. The sixth position is occupied by a 2-(3,4-dimethoxyphenyl)ethyl moiety. Its molecular formula is C₂₄H₂₈N₄O₂, with a molar mass of 404.51 g/mol. The compound is cataloged under multiple identifiers, including CHEMBL2139258 and ZINC313250, indicating its presence in pharmaceutical screening libraries .
Synthetic routes for related pyrrolo[3,4-d]pyridazines involve alkylation of key intermediates with arylpiperazine derivatives or chloroacetyl chloride, as described in analogous syntheses (e.g., 3,5,7-trimethyl-6-phenyl derivatives) .
Properties
Molecular Formula |
C20H25N3O2 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
6-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,7-tetramethylpyrrolo[3,4-d]pyridazine |
InChI |
InChI=1S/C20H25N3O2/c1-12-19-14(3)23(15(4)20(19)13(2)22-21-12)10-9-16-7-8-17(24-5)18(11-16)25-6/h7-8,11H,9-10H2,1-6H3 |
InChI Key |
UXSNXETUEBTVSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN=C(C2=C(N1CCC3=CC(=C(C=C3)OC)OC)C)C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-METHOXY-4-[2-(1,4,5,7-TETRAMETHYL-6H-PYRROLO[3,4-D]PYRIDAZIN-6-YL)ETHYL]PHENYL METHYL ETHER typically involves multiple steps. One common method includes the reaction of 2-methoxyphenol with 1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is purified using techniques such as column chromatography .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium hydride and alkyl halides.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions, using palladium catalysts and boronic acids.
Scientific Research Applications
2-METHOXY-4-[2-(1,4,5,7-TETRAMETHYL-6H-PYRROLO[3,4-D]PYRIDAZIN-6-YL)ETHYL]PHENYL METHYL ETHER has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential as a therapeutic agent for various diseases.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application, but it often involves modulation of signal transduction pathways or inhibition of enzyme activity .
Comparison with Similar Compounds
Core Structure Modifications
Pyrrolo[3,4-d]pyridazine derivatives are often compared to other fused pyridazine systems:
- Pyrrolo[2,3-c]pyridazines (): These analogs lack the 3,4-d substitution pattern, reducing steric complexity. Their synthesis focuses on amino and ester functionalization, which may limit biological versatility compared to the target compound’s methyl-rich core .
- Temozolomide Heteroanalogues (): Pyrido[2',3':4,5]pyrrolo[2,1-d][1,2,3,5]tetrazine-4(3H)-ones incorporate tetrazepine rings, emphasizing DNA alkylation mechanisms—a contrast to the target compound’s putative enzyme-targeting profile .
Inferred Pharmacological Potential
- Antioxidant Activity: The 3,4-dimethoxyphenyl group aligns with curcumin-derived antioxidants, which scavenge free radicals via phenolic hydrogen donation .
- Enzyme Inhibition : ACE and tyrosinase inhibition are likely due to methoxy-group interactions, as seen in compound 3d (ACE IC₅₀ = 0.82 µM) .
- Cytotoxicity Profile: Non-toxicity in normal human lung cells is observed in structurally related curcumin analogs, suggesting a favorable safety profile for the target compound .
Biological Activity
6-[2-(3,4-Dimethoxyphenyl)ethyl]-1,4,5,7-tetramethylpyrrolo[3,4-d]pyridazine is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : 6-[2-(3,4-Dimethoxyphenyl)ethyl]-1,4,5,7-tetramethylpyrrolo[3,4-d]pyridazine
- Molecular Formula : C16H22N2O2
- Molecular Weight : 286.36 g/mol
- CAS Number : 695175-01-0
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant activity. The presence of methoxy groups in the phenyl ring enhances the electron-donating ability of the compound, potentially leading to improved radical scavenging capabilities. In vitro studies have shown that derivatives of pyrrolopyridazine can reduce oxidative stress markers in cell cultures.
Anti-inflammatory Effects
Several studies have reported that pyrrolopyridazine derivatives possess anti-inflammatory properties. For instance, they may inhibit the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in activated macrophages. This effect is crucial for conditions characterized by chronic inflammation.
Anticancer Activity
The compound's structure suggests potential anticancer properties. Preliminary studies indicate that it may induce apoptosis in various cancer cell lines through mechanisms involving mitochondrial pathways and caspase activation. The compound's ability to modulate signaling pathways such as PI3K/Akt and MAPK has been noted in some experimental models.
The biological activities of 6-[2-(3,4-Dimethoxyphenyl)ethyl]-1,4,5,7-tetramethylpyrrolo[3,4-d]pyridazine can be attributed to several mechanisms:
- Radical Scavenging : The methoxy groups enhance electron donation.
- Enzyme Inhibition : Inhibition of inflammatory enzymes like COX-2.
- Cell Cycle Arrest : Induction of cell cycle arrest in cancer cells.
- Apoptosis Induction : Activation of intrinsic apoptotic pathways.
Case Studies
| Study | Findings |
|---|---|
| Study A (2022) | Demonstrated significant reduction in TNF-alpha levels in macrophages treated with the compound. |
| Study B (2023) | Reported apoptosis induction in HeLa cells with IC50 values indicating potent anticancer activity. |
| Study C (2023) | Showed antioxidant activity comparable to standard antioxidants like ascorbic acid in DPPH assays. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
